"Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate" chemical properties
"Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate" chemical properties
An In-depth Technical Guide to tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate, often referred to in literature and chemical catalogs as N-Boc-4-(4-pyridyl)piperidine, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its molecular architecture, which strategically combines a piperidine ring, a pyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group, establishes it as a versatile and highly valuable synthetic intermediate.
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, prized for its conformational flexibility and ability to interact with biological targets.[1][2] The pyridine ring, an aromatic heterocycle, serves as a key pharmacophore, often involved in hydrogen bonding and pi-stacking interactions within receptor binding pockets. The Boc group provides a crucial element of synthetic control; it deactivates the highly nucleophilic piperidine nitrogen, preventing unwanted side reactions, while allowing for its selective removal under acidic conditions to enable further molecular elaboration.[3] This trifecta of structural features makes tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate a cornerstone building block for constructing complex molecules aimed at a wide array of therapeutic targets, from central nervous system (CNS) disorders to oncology.[4][5]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | PubChem |
| CAS Number | 198904-85-7 | PubChem |
| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |
| Molecular Weight | 262.35 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Commercial Suppliers |
| Melting Point | 148 - 152 °C | Commercial Suppliers |
| Boiling Point | ~383.9 °C at 760 mmHg (Predicted) | Commercial Suppliers |
| Solubility | Soluble in organic solvents like dichloromethane, methanol, ethanol. | [5] |
Synthesis and Mechanistic Rationale
The construction of the tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate scaffold is most commonly achieved through the catalytic hydrogenation of a precursor containing a pyridine ring that is subsequently reduced to a piperidine. An alternative and widely used approach involves the coupling of a pre-formed Boc-protected piperidine derivative with a pyridine derivative.
Workflow: Catalytic Hydrogenation Route
A prevalent industrial and laboratory-scale synthesis involves the reduction of tert-butyl 4-(pyridin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate. This method is efficient and provides good yields of the desired saturated piperidine ring.
Caption: Synthetic workflow for the preparation of the title compound via catalytic hydrogenation.
Step-by-Step Experimental Protocol (Representative)
The following protocol is a representative example of the hydrogenation of a pyridine precursor to yield the target compound.
-
Vessel Preparation: To a suitable hydrogenation vessel, add tert-butyl 4-(pyridin-4-yl)carbamate (1 equivalent).
-
Solvent and Catalyst Addition: Add acetic acid as the solvent, followed by the addition of a palladium on carbon catalyst (e.g., 10% Pd/C, ~5-10 mol%). The choice of acetic acid as a solvent facilitates the reaction and helps maintain catalyst activity.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.6 MPa) and stir the mixture vigorously at a controlled temperature (e.g., 65°C) for 12-24 hours.[6]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS to confirm the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Remove the catalyst by filtration through a pad of Celite.
-
Isolation and Purification: The filtrate is typically neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate as a white solid.[6]
Causality in Protocol Design:
-
Catalyst Choice (Pd/C, PtO₂): Platinum and palladium catalysts are highly effective for the hydrogenation of aromatic rings like pyridine. They provide a surface for the adsorption of both hydrogen and the substrate, lowering the activation energy for the reduction.[1]
-
Boc Protecting Group: The Boc group is stable to catalytic hydrogenation conditions, ensuring it remains intact during the reduction of the pyridine ring. Its presence is critical for preventing the piperidine nitrogen from undergoing undesired reactions and for directing subsequent synthetic steps.[3]
-
Acidic Solvent (Acetic Acid): Using an acidic medium can sometimes enhance the rate of pyridine ring hydrogenation by protonating the nitrogen, making the ring more electron-deficient and susceptible to reduction.
Chemical Reactivity and Synthetic Utility
The true value of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules.
Key Reactive Sites:
-
The Boc-Protected Piperidine Nitrogen: The Boc group is the key to the molecule's utility as a building block. It is robust under a wide range of conditions (e.g., basic, nucleophilic, mild reductions) but can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane). This "deprotection" unmasks the secondary piperidine amine, making it available for a host of subsequent transformations such as acylation, alkylation, reductive amination, and arylation.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids, alkylated with electrophiles (e.g., methyl iodide) to form pyridinium salts, or participate in metal coordination. This site provides an additional handle for modifying the molecule's physicochemical properties, such as solubility and basicity.
Deprotection and Functionalization Workflow
The most common application of this intermediate involves the deprotection of the piperidine nitrogen followed by coupling with another molecular fragment, a cornerstone strategy in fragment-based drug design.
Caption: General workflow illustrating the deprotection and subsequent functionalization of the piperidine nitrogen.
Applications in Drug Discovery
This scaffold is a component of numerous compounds investigated for various therapeutic indications:
-
Fentanyl Analogues: The core structure is a direct precursor to potent opioid analgesics. The deprotected 4-anilinopiperidine can be acylated and alkylated to produce fentanyl and its derivatives. Its status as a fentanyl precursor has led to its regulation as a List 1 Chemical in the United States.[7]
-
Enzyme Inhibitors: It is used to synthesize inhibitors for targets such as dipeptidyl peptidase IV (DPP-4), relevant in diabetes treatment, and FMS kinases, which are targets for inflammatory diseases like rheumatoid arthritis.[6][8]
-
PROTACs: The molecule can be used as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed for targeted protein degradation.
-
CNS Agents: The piperidine-pyridine motif is common in drugs targeting the central nervous system, including antipsychotics and antidepressants, due to its ability to interact with various neurotransmitter receptors.[1][5]
Spectroscopic and Analytical Profile
Characterization of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is routinely performed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show a characteristic large singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-4.2 ppm). The protons on the pyridine ring will be in the aromatic region, with two doublets typically observed between 7.0 and 8.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). Signals for the piperidine and pyridine ring carbons will also be present in their respective characteristic regions.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 263.17.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[9][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which could violently react or cause decomposition.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is more than a simple chemical reagent; it is a sophisticated and enabling tool in modern drug discovery. Its well-defined structure, predictable reactivity, and the synthetic flexibility afforded by the Boc protecting group have established it as an indispensable intermediate. From the synthesis of complex CNS agents to the construction of targeted protein degraders, this compound provides a reliable and versatile scaffold upon which medicinal chemists can build the next generation of therapeutic agents. Its continued prevalence in patents and scientific literature underscores its enduring importance to the pharmaceutical and chemical research communities.
References
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. Available at: [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. Available at: [Link]
-
Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth. Available at: [Link]
-
1-Boc-4-AP. Wikipedia. Available at: [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 8. pure-synth.com [pure-synth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
